

An In-Depth Technical Guide to the Thermodynamic Properties of 1-Hexyne

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Compound of Interest

Compound Name: 1-Hexyne

Cat. No.: B7766189

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Introduction

1-Hexyne (CAS Registry Number: 693-02-7), a terminal alkyne with the chemical formula C_6H_{10} , serves as a crucial building block in organic synthesis and a model compound in combustion research.^[1] Its utility in pharmaceuticals, agrochemicals, and materials science is predicated on a deep understanding of its energetic behavior. The thermodynamic properties of **1-Hexyne**, such as its enthalpy of formation, heat capacity, and entropy, govern its stability, reactivity, and the energy released during chemical transformations. For researchers, scientists, and drug development professionals, these parameters are not merely academic; they are critical for reaction design, process safety, and the computational modeling of complex chemical systems. This guide provides a comprehensive overview of the core thermodynamic properties of **1-Hexyne**, detailing both experimental and computational methodologies for their determination and offering insights into the practical application of this data.

Core Thermodynamic Parameters of 1-Hexyne

A precise understanding of a molecule's thermodynamic properties is foundational to predicting its behavior in a chemical system. The standard state thermodynamic data for **1-Hexyne**, curated from authoritative sources, provides a quantitative basis for this understanding. These values are indispensable for calculating reaction enthalpies, Gibbs free energies, and equilibrium constants.

The following table summarizes the key thermodynamic and physical properties of **1-Hexyne** at standard conditions (25 °C and 1.01325 bar, unless otherwise noted).

Property	Value	Units	Source
Molecular Formula	C ₆ H ₁₀	-	[1]
Molecular Weight	82.1436	g/mol	[1]
Normal Boiling Point	71.2	°C	
Melting Point	-132	°C	
Standard Enthalpy of Formation (Gas, ΔfH°gas)	122.3 ± 1.2	kJ/mol	[2]
Enthalpy of Vaporization (ΔvapH)	33.4	kJ/mol	[3][4]
Ideal Gas Heat Capacity (Cp,gas at 298.15 K)	125.95	J/(mol·K)	[3][4]
Molar Heat Capacity (Liquid)	162.943	kJ/(kmol·K)	
Density (Liquid)	711.715	kg/m ³	

Experimental Determination of Enthalpy of Combustion

The enthalpy of combustion is a cornerstone thermodynamic property, providing a direct measure of the energy stored within a molecule's chemical bonds. For a volatile organic compound like **1-Hexyne**, oxygen bomb calorimetry is the gold standard for its determination. [5]

Causality and Experimental Choice

The choice of bomb calorimetry is dictated by the need to ensure complete and controlled combustion.[6] By conducting the reaction in a sealed, constant-volume container (the "bomb") pressurized with pure oxygen, we ensure that the substance burns entirely to its final oxidation products (CO₂ and H₂O). The heat released by this exothermic reaction is absorbed by a

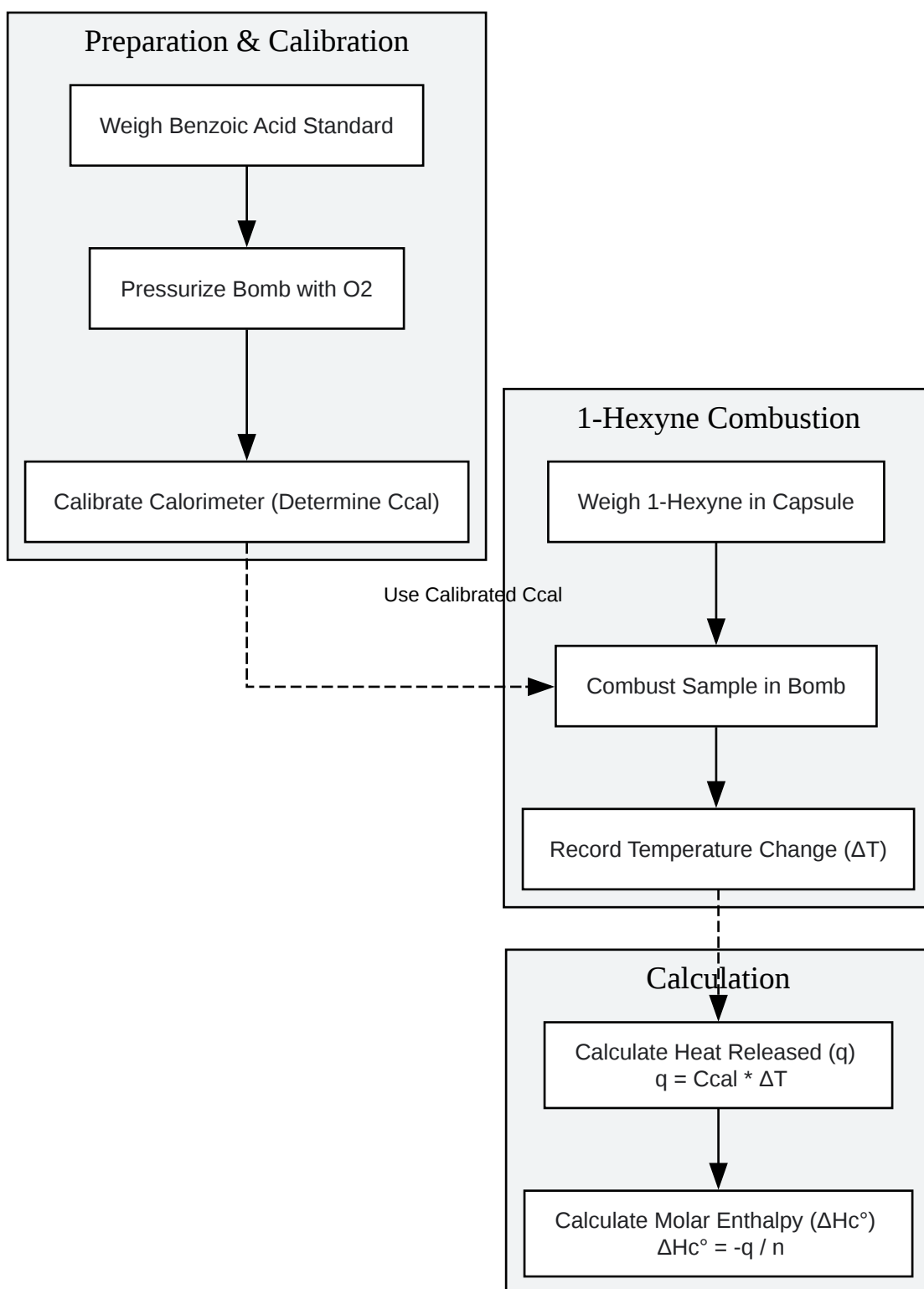
surrounding water bath of known mass. By precisely measuring the temperature increase of the water, we can calculate the heat released, and thus the enthalpy of combustion.^[7] The system is self-validating through the initial calibration of the calorimeter's heat capacity using a standard substance with a precisely known heat of combustion, such as benzoic acid.^[5]

Detailed Protocol for Oxygen Bomb Calorimetry

- System Calibration:
 - Accurately weigh approximately 1 g of standard benzoic acid and press it into a pellet.
 - Place the pellet in the crucible inside the bomb.
 - Add 1 mL of distilled water to the bomb to ensure saturation of the internal atmosphere with water vapor.
 - Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.
 - Immerse the bomb in a calorimeter bucket containing a precisely known mass of water.
 - Ignite the sample and record the temperature change of the water until a maximum is reached.
 - Calculate the heat capacity of the calorimeter (C_{cal}) using the known enthalpy of combustion of benzoic acid.^[5]
- Sample Measurement (**1-Hexyne**):
 - Encapsulate a precisely weighed sample of volatile **1-Hexyne** (approx. 0.5-0.8 g) in a gelatin capsule to prevent pre-ignition evaporation.
 - Place the capsule in the crucible.
 - Repeat steps 1.3 through 1.6.
 - The heat released by the combustion of **1-Hexyne** (q_{comb}) is calculated using the formula: $q_{comb} = (C_{cal} * \Delta T) - q_{fuse}$, where ΔT is the measured temperature change and q_{fuse} is the heat released by the ignition wire.

- Calculation of Enthalpy:
 - The molar enthalpy of combustion (ΔH_c°) is then calculated by dividing the heat released by the number of moles of **1-Hexyne** combusted.^[7]

Experimental Workflow Diagram



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Caption: Workflow for determining the enthalpy of combustion of **1-Hexyne** via oxygen bomb calorimetry.

Computational Prediction of Thermodynamic Properties

Alongside experimental methods, ab initio computational chemistry provides a powerful tool for predicting thermodynamic properties.^[6] These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, from which properties like enthalpy and entropy can be derived.

Rationale for Computational Methods

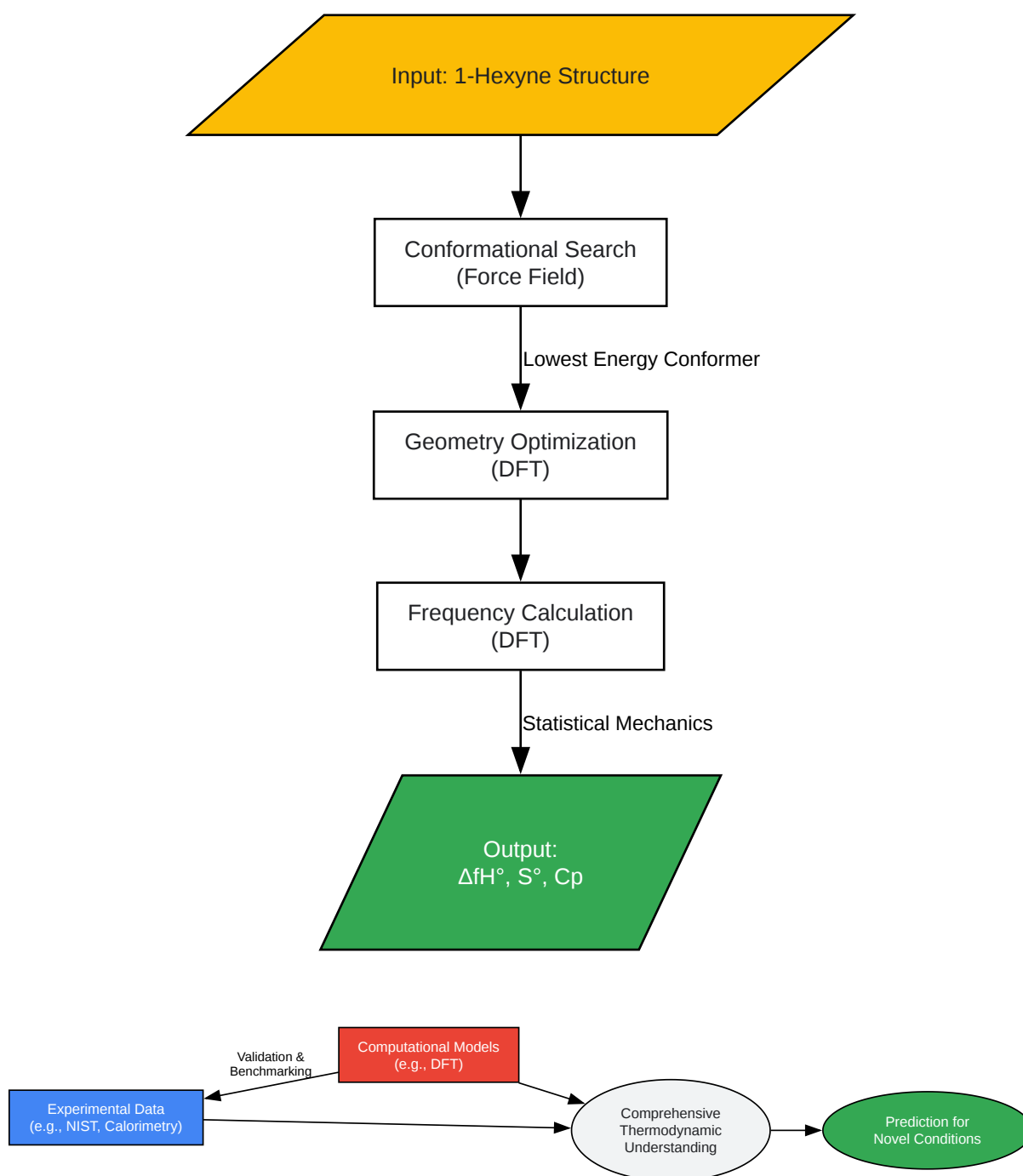
Computational approaches are invaluable for several reasons. They allow for the determination of properties for unstable or difficult-to-handle compounds. Furthermore, they can provide insights into the contributions of different molecular motions (vibrational, rotational, translational) to the overall thermodynamic state. The choice of computational method, such as Density Functional Theory (DFT), represents a balance between accuracy and computational cost.^[8] For flexible molecules like **1-Hexyne**, a crucial step is to perform a conformational search to identify the lowest energy structure (global minimum), as using a higher-energy conformer can introduce significant errors into the final calculated values.^[6]

Computational Workflow

- **Conformational Search:** Employ a force-field-based method to explore the potential energy surface of **1-Hexyne** and identify low-energy conformers.
- **Geometry Optimization:** Starting from the lowest energy conformer, use a higher-level quantum mechanical method (e.g., DFT with a suitable basis set like B3LYP/6-31G*) to find the precise minimum energy geometry.
- **Frequency Calculation:** Perform a vibrational frequency calculation at the optimized geometry. This step is critical as it confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and the data needed to calculate thermal contributions to enthalpy and entropy.

- Thermochemical Analysis: The output from the frequency calculation is used to compute the standard thermodynamic properties (enthalpy, entropy, heat capacity) based on statistical mechanics principles.[8]

Computational Workflow Diagram



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References

- 1. 1-Hexyne [webbook.nist.gov]
- 2. 1-Hexyne [webbook.nist.gov]
- 3. 1-Hexyne [webbook.nist.gov]
- 4. 1-Hexyne [webbook.nist.gov]
- 5. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 6. Accurate evaluation of combustion enthalpy by ab-initio computations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alevelh2chemistry.com [alevelh2chemistry.com]
- 8. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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